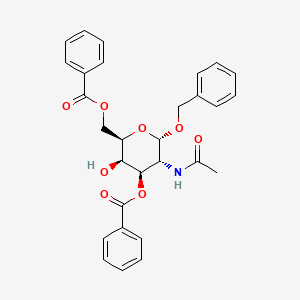

苯基 2,3,4-三-O-乙酰基-1-硫代-α-L-鼠李糖吡喃苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of beta-D-rhamnopyranosides, which are structurally related to Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside, has been described through methods involving acetal-protecting groups for carbohydrate thioglycoside donors. These groups are introduced under mild conditions and facilitate the formation of beta-D-rhamnopyranosides with high selectivity and yield. Such methods underscore the synthetic versatility of rhamnopyranoside derivatives, including Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside (Crich & Bowers, 2006).

Molecular Structure Analysis

The molecular structure of related rhamnopyranoside derivatives, such as Methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside, has been determined through crystallography, revealing a monoclinic space group with specific bond lengths and angles that define the pyranose rings' conformation. These studies provide insights into the conformational preferences and stability of the acetyl groups, contributing to an understanding of Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside's structural characteristics (Shalaby, Fronczek, & Younathan, 1994).

Chemical Reactions and Properties

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside undergoes various chemical reactions that highlight its reactivity and functional group compatibility. For instance, the synthesis and glycosylation studies involving S-phenyl thiorhamnopyranoside derivatives have shed light on the effects of substituents on glycosylation stereoselectivity, which is crucial for developing selective synthetic routes (Crich & Vinogradova, 2007).

科学研究应用

结核病血清诊断

苯基 2,3,4-三-O-乙酰基-1-硫代-α-L-鼠李糖吡喃苷已被用于合成三糖-蛋白质偶联物,用于结核病的血清诊断。该化合物被合成,然后与牛血清白蛋白 (BSA) 偶联,产生新糖缀合物 TB-NT-P-BSA,它显示出作为结核病血清诊断有用工具的潜力 (Fujiwara, 1991).

神经保护

已在具有神经保护特性的化合物中发现了苯基 2,3,4-三-O-乙酰基-1-硫代-α-L-鼠李糖吡喃苷。从美丽忍冬根中分离出的鼠李糖苯丙烷酸酯减弱了大鼠皮层细胞培养物中谷氨酸诱导的神经毒性,表明对神经变性具有潜在的神经保护作用 (Kim & Kim, 2000).

复杂碳水化合物的合成

该化合物已被用于复杂碳水化合物和糖苷的化学合成中,证明了其在合成有机化学中的重要性。例如,其应用已在 4'-O-脱霉糖基-3-O-(α-L-鼠李糖吡喃基)泰乐菌素 (Grandjean & Lukács, 1996) 的合成中得到证明,以及在从铜绿假单胞菌中提取的化合物鼠李糖脂的合成中得到证明 (Duynstee et al., 1998).

诊断试剂的开发

它已被用于碳水化合物抗原的合成,用于开发诊断试剂。例如,其衍生物被用于人工合成志贺氏菌弗氏变种 Y 多糖的四糖重复单元,有助于选择特异性单克隆抗体 (Wessel & Bundle, 1983).

属性

IUPAC Name |

[(3S,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10?,15-,16?,17?,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJGKQRQWRZEKO-MAEUDCQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@@H](C(C([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)